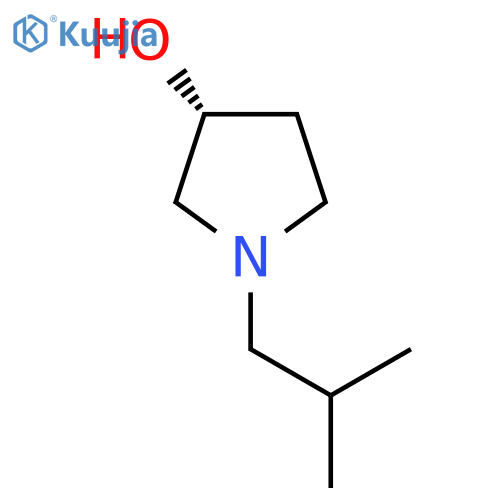Cas no 1567897-74-8 ((3R)-1-(2-methylpropyl)pyrrolidin-3-ol)

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- (3R)-1-(2-methylpropyl)pyrrolidin-3-ol
-
- MDL: MFCD21645913
- インチ: 1S/C8H17NO/c1-7(2)5-9-4-3-8(10)6-9/h7-8,10H,3-6H2,1-2H3/t8-/m1/s1
- InChIKey: JIJMHLNVPUQWOG-MRVPVSSYSA-N
- ほほえんだ: O[C@@H]1CCN(CC(C)C)C1
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 23.5Ų
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3476337-0.5g |
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol |
1567897-74-8 | 95% | 0.5g |
$299.0 | 2023-09-03 | |
| Enamine | EN300-3476337-0.05g |
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol |
1567897-74-8 | 95% | 0.05g |
$73.0 | 2023-09-03 | |
| Enamine | EN300-3476337-2.5g |
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol |
1567897-74-8 | 95% | 2.5g |
$782.0 | 2023-09-03 | |
| Enamine | EN300-3476337-5g |
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol |
1567897-74-8 | 95% | 5g |
$1157.0 | 2023-09-03 | |
| Aaron | AR027W87-50mg |
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol |
1567897-74-8 | 95% | 50mg |
$126.00 | 2023-12-15 | |
| Aaron | AR027W87-500mg |
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol |
1567897-74-8 | 95% | 500mg |
$437.00 | 2023-12-15 | |
| Aaron | AR027W87-2.5g |
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol |
1567897-74-8 | 95% | 2.5g |
$1101.00 | 2023-12-15 | |
| 1PlusChem | 1P027VZV-1g |
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol |
1567897-74-8 | 95% | 1g |
$554.00 | 2024-06-20 | |
| 1PlusChem | 1P027VZV-500mg |
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol |
1567897-74-8 | 95% | 500mg |
$432.00 | 2024-06-20 | |
| Enamine | EN300-3476337-0.25g |
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol |
1567897-74-8 | 95% | 0.25g |
$156.0 | 2023-09-03 |
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol 関連文献
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
(3R)-1-(2-methylpropyl)pyrrolidin-3-olに関する追加情報
Recent Advances in the Study of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (CAS: 1567897-74-8) in Chemical Biology and Pharmaceutical Research
The compound (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (CAS: 1567897-74-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral pyrrolidine derivative has been identified as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting the central nervous system (CNS). Recent studies have explored its role in modulating neurotransmitter systems, with a focus on its enantiomeric purity and stereospecific interactions with biological targets.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's utility as a building block for novel dopamine receptor modulators. The research team utilized asymmetric synthesis techniques to produce high-purity (3R)-1-(2-methylpropyl)pyrrolidin-3-ol, achieving >99% enantiomeric excess. This advancement is particularly significant as the stereochemistry of the compound has been shown to dramatically influence its pharmacological profile. Molecular docking studies revealed that the (R)-enantiomer exhibits superior binding affinity to D2-like dopamine receptors compared to its (S)-counterpart.
In parallel research, the compound's potential in pain management has been explored. A preclinical study demonstrated that derivatives of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol exhibit potent κ-opioid receptor agonism with reduced side effects compared to traditional opioids. The unique structural features of the compound, particularly its ability to maintain receptor selectivity while minimizing off-target interactions, make it a promising scaffold for developing next-generation analgesics. These findings were recently presented at the American Chemical Society's 2024 National Meeting.
The synthetic accessibility of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described a scalable, green chemistry approach to its production, utilizing biocatalytic reduction as a key step. This development addresses previous challenges in large-scale synthesis while maintaining the compound's high stereochemical purity, making it more viable for industrial applications.
Emerging research suggests potential applications beyond CNS disorders. Preliminary in vitro studies indicate that certain derivatives show activity against antibiotic-resistant bacterial strains, possibly through disruption of bacterial quorum sensing systems. While these findings are still in early stages, they highlight the compound's versatility as a pharmacophore. Further structure-activity relationship studies are currently underway to optimize these antimicrobial properties.
In conclusion, (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (CAS: 1567897-74-8) represents a valuable chemical entity with diverse therapeutic potential. Recent advances in its synthesis, characterization, and biological evaluation have positioned it as an important focus area for drug discovery efforts. Future research directions likely include expanded preclinical testing of optimized derivatives and further exploration of its mechanism of action at molecular levels.
1567897-74-8 ((3R)-1-(2-methylpropyl)pyrrolidin-3-ol) 関連製品
- 946232-22-0(2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethoxy)phenylacetamide)
- 2228827-75-4(2-amino-1-(2,2-dimethylthiolan-3-yl)propan-1-one)
- 941981-55-1(N-cyclopentyl-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide)
- 2034313-07-8(N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-(methylsulfanyl)benzamide)
- 2568-33-4(2,4-dihydroxy-2-methylbutane)
- 2034233-85-5(4-{4-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}morpholine)
- 1036379-05-1(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,8-Naphthyridine)
- 2229281-12-1(3-bromo-2-{1-(methylamino)cyclopropylmethyl}phenol)
- 2470438-77-6(1-(2H-1,2,3-triazol-2-yl)cyclopropylmethanol)
- 1806755-60-1(4-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxylic acid)




